What are the chemical properties of Fmoc-Asp(OtBu)-OH?
What are the chemical properties of Fmoc-Asp(OtBu)-OH?
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Asp(OtBu)-OH
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Fmoc-Asp(OtBu)-OH, is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its unique bifunctional nature, with a temporarily protected α-amino group (Fmoc) and a permanently protected side-chain carboxyl group (tert-butyl ester), allows for the precise and sequential assembly of amino acids into complex peptide chains. This guide provides a comprehensive overview of the chemical properties, stability, and standard experimental protocols for Fmoc-Asp(OtBu)-OH, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder.[3][4] It is stable under normal storage conditions but requires careful handling to prevent degradation.[4] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [5][6] |
| Synonyms | Fmoc-L-Asp(OtBu)-OH, 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate | [7] |
| CAS Number | 71989-14-5 | [3] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3] |
| Molecular Weight | 411.45 g/mol | [3][7] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 148-150 °C (decomposes) | [3][8] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF | [8] |
| Density | 1.251 g/cm³ | [4] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| DMSO | 200 mg/mL (486.09 mM); requires ultrasonic assistance | [7] |
| DMF | Soluble | [8] |
| Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Slightly soluble | [3] |
Chemical Structure and Reactivity
The structure of Fmoc-Asp(OtBu)-OH is central to its function in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid and is acid-labile. This orthogonality is fundamental to Fmoc-based SPPS.
Caption: Structure of Fmoc-Asp(OtBu)-OH with key functional groups highlighted.
Stability and Storage
Proper storage is critical to maintain the integrity of Fmoc-Asp(OtBu)-OH. For long-term storage, it is recommended to keep the solid compound at 2-8°C.[4][8] Some suppliers recommend -20°C for optimal preservation.[6][7] The primary degradation pathway is the formation of aspartimide, an intramolecular cyclization that is particularly accelerated under basic conditions.[9] Therefore, exposure to bases should be minimized during storage and handling. Stock solutions in solvents like DMSO should be stored at -20°C or -80°C and used within one to six months.[7]
Experimental Protocols and Applications in SPPS
Fmoc-Asp(OtBu)-OH is a standard reagent for incorporating aspartic acid residues into a peptide sequence using Fmoc solid-phase peptide synthesis.[3][8]
General Workflow in Fmoc-SPPS
The use of Fmoc-Asp(OtBu)-OH follows the standard cycle of Fmoc-SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: Standard workflow for incorporating Fmoc-Asp(OtBu)-OH in Fmoc-SPPS.
Protocol for Fmoc Group Deprotection
The removal of the Fmoc group is a critical step to expose the α-amine for the subsequent coupling reaction.
-
Reagents:
-
Methodology:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate for 3-5 minutes at room temperature.[10]
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for an additional 5-10 minutes to ensure complete removal.[10][12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.[10]
-
Protocol for Final Cleavage and OtBu Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the OtBu group from aspartic acid residues.
-
Reagents (Cleavage Cocktail): The composition of the cleavage cocktail depends on the peptide sequence. A standard cocktail (Reagent K) is often used.[13][14]
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Caution: Prepare the cocktail fresh in a well-ventilated fume hood.
-
-
Methodology:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a vacuum.
-
Add the freshly prepared cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[13] The OtBu group is cleaved by the strong acid (TFA), forming a stable tert-butyl cation, which is scavenged by reagents like triisopropylsilane (TIS) or thioanisole to prevent side reactions.[15][16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[13]
-
Isolate the precipitated peptide via centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under a vacuum. The peptide can then be purified using techniques like reverse-phase HPLC.
-
Conclusion
Fmoc-Asp(OtBu)-OH is an indispensable tool in peptide synthesis, offering a robust and reliable method for introducing aspartic acid residues. Its well-defined chemical properties and the orthogonal protection strategy enable the synthesis of complex peptides with high fidelity. A thorough understanding of its stability, solubility, and the specific protocols for its use is essential for achieving high yields and purity in peptide manufacturing and research.
References
- 1. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 2. Trustworthy Factory Supply High Purity ≥99.5% 71989-14-5 with Fast Shipping [zypeptides.com]
- 3. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 4. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. advancedchemtech.com [advancedchemtech.com]
